Balanced Log D and Permeability Advantage of –OCF₂H over –OCF₃ and –OCH₃
In a Pfizer corporate database analysis of matched molecular pairs, the difluoromethoxy (–OCF₂H) motif increased log D by approximately one log unit relative to the methoxy (–OCH₃) analog, while maintaining transcellular permeability comparable to or better than the trifluoromethoxy (–OCF₃) counterpart [1]. Specifically, PhOCF₃ increases log D by ~1 unit over PhOCH₃ but exhibits lower passive permeability; PhOCF₂H strikes a superior balance of both properties. For the target compound 2-amino-4-(difluoromethoxy)phenol, this translates to improved membrane penetration without the excessive lipophilicity penalty (and associated metabolic and solubility risks) introduced by the –OCF₃ group. The methoxy analog, 2-amino-4-methoxyphenol, has a predicted log P of approximately 0.68 and lacks the lipophilic hydrogen-bond donor property entirely [2]. In contrast, 2-amino-4-(trifluoromethoxy)phenol has a computed XLogP3 of 2.4 and a predicted LogD (pH 7.4) of approximately 2.27, roughly 1.6 log units higher than the methoxy analog [3].
| Evidence Dimension | Lipophilicity (Log P / Log D) and Permeability |
|---|---|
| Target Compound Data | Expected log D intermediate between the –OCH₃ and –OCF₃ analogs (~1.2–1.8 range); retains conformation-dependent lipophilic HBD capability |
| Comparator Or Baseline | 2-Amino-4-methoxyphenol: predicted Log P 0.68, LogD (pH 7.4) 0.68 [2]; 2-Amino-4-(trifluoromethoxy)phenol: XLogP3 2.4, LogD (pH 7.4) 2.27 [3] |
| Quantified Difference | Δ Log P (target –OCH₂F vs. –OCH₃): estimated +1.0 log unit; –OCF₃ analog is ~1.6 log units higher than –OCH₃ but with lower permeability [1] |
| Conditions | Matched molecular pair analysis (Pfizer corporate database); computed log P/log D values; in vitro permeability assays |
Why This Matters
The –OCF₂H group provides a quantifiable and mechanistically understood lipophilicity–permeability sweet spot that neither the –OCH₃ nor the –OCF₃ analog can simultaneously achieve, directly impacting oral bioavailability and tissue distribution in drug candidates.
- [1] Müller, K., Faeh, C., & Diederich, F. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem, 10(4), 599–613. View Source
- [2] Chembase.cn. 2-Amino-4-methoxyphenol (CAS 20734-76-3): Acid pKa 10.72, LogD (pH 7.4) 0.68, Log P 0.68. View Source
- [3] PubChem. 2-Amino-4-(trifluoromethoxy)phenol (CAS 461699-34-3): XLogP3 2.4. Chembase.cn: LogD (pH 7.4) 2.27. View Source
